Cas no 124192-87-6 ((R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine)

124192-87-6 structure
Nome del prodotto:(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
Numero CAS:124192-87-6
MF:C13H15N
MW:185.264903306961
MDL:MFCD07367857
CID:103849
PubChem ID:5289295
(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- (1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- (R)-2,3-DIHYDRO-N-METHYL-N-2-PROPYNYL-1H-INDEN-1-AMINE
- (R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine
- 1H-Inden-1-amine,2,3-dihydro-N-methyl-N-2-propyn-1-yl-, (1R)-
- Indan-1-yl-methyl-prop-2-ynyl-amine
- R-MPAI
- 1H-Inden-1-amine, 2,3-dihydro-N-methyl-N-2-propyn-1-yl-, (1R)-
- N-METHYL-N-PROPARGYL-1(R)-AMINOINDAN
- (1R)-N-Methyl-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, AldrichCPR
- 124192-87-6
- BDBM11002
- (1R)-N-methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- AC-14139
- 1H-Inden-1-amine, 2,3-dihydro-N-methyl-N-2-propynyl-, (1R)-
- N-Methyl-N-2-propynyl-1-indanamine, (R)-
- (R)-N-methyl-N-2-propynyl-1-indanamine
- Q27093256
- CHEMBL436947
- (R)-N-methyl-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine
- DB02211
- AMY20006
- AC3327
- SCHEMBL4316968
- UNII-1Y7XS87IZR
- AKOS017343486
- NS00072639
- CS-0338379
- (1R)-N-methyl-N-prop-2-yn-1-yl-2,3-dihydro-1H-inden-1-amine
- 1Y7XS87IZR
- A890574
- DB-020601
-
- MDL: MFCD07367857
- Inchi: InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m1/s1
- Chiave InChI: CSVGVHNFFZWQJU-CYBMUJFWSA-N
- Sorrisi: C#CCN(C)[C@@H]1CCC2=CC=CC=C21
Proprietà calcolate
- Massa esatta: 185.12000
- Massa monoisotopica: 185.12
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 3.2A^2
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.04
- Punto di ebollizione: 299.7℃ at 760 mmHg
- Punto di infiammabilità: 123.2°C
- Indice di rifrazione: 1.574
- PSA: 3.24000
- LogP: 2.23890
(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Alichem | A079000713-5g |
(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
124192-87-6 | 95% | 5g |
$493.96 | 2023-09-03 | |
Apollo Scientific | OR470121-5g |
(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine |
124192-87-6 | 5g |
£686.00 | 2023-08-31 | ||
eNovation Chemicals LLC | D697276-5g |
(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine |
124192-87-6 | 95% | 5g |
$825 | 2024-07-20 | |
Chemenu | CM194309-5g |
(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
124192-87-6 | 95% | 5g |
$436 | 2022-12-28 | |
Crysdot LLC | CD12169882-5g |
(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
124192-87-6 | 95+% | 5g |
$461 | 2024-07-23 | |
eNovation Chemicals LLC | D697276-5g |
(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine |
124192-87-6 | 95% | 5g |
$825 | 2025-02-27 | |
Apollo Scientific | OR470121-1g |
(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine |
124192-87-6 | 1g |
£189.00 | 2023-08-31 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY008633-5g |
(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine |
124192-87-6 | ≥95% | 5g |
¥6950.00 | 2024-07-09 | |
Ambeed | A462505-1g |
(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
124192-87-6 | 95+% | 1g |
$131.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409049-5g |
(R)-N-methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
124192-87-6 | 95+% | 5g |
¥6480.00 | 2024-08-09 |
(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine Letteratura correlata
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
124192-87-6 ((R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine) Prodotti correlati
- 136236-51-6(Rasagiline)
- 2228088-64-8(2-amino-2-1-(2,6-difluoro-4-methylphenyl)cyclopropylacetic acid)
- 142978-25-4(6-(2,2-Dicyanovinyl)-N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline)
- 2172143-71-2(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}hexanoic acid)
- 2228724-27-2(3-oxo-1-2-(pyrrolidin-1-yl)ethylcyclobutane-1-carbonitrile)
- 2171944-85-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-2-carboxylic acid)
- 2137993-67-8(3-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)
- 1897005-80-9(5-1-(aminomethyl)cyclobutyl-2-methylphenol)
- 3704-41-4(2-(4-nitrophenyl)-1,3-thiazole)
- 476317-84-7((2E)-N-(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-(thiophen-2-yl)prop-2-enamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:124192-87-6)(R)-N-Methyl-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

Purezza:99%
Quantità:5g
Prezzo ($):871.0